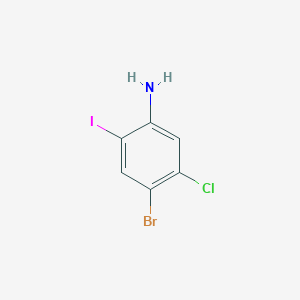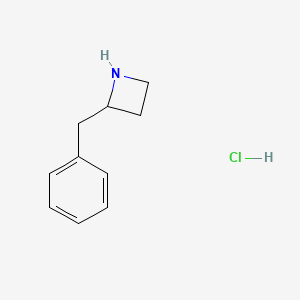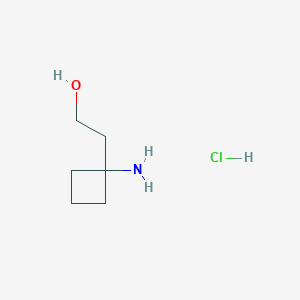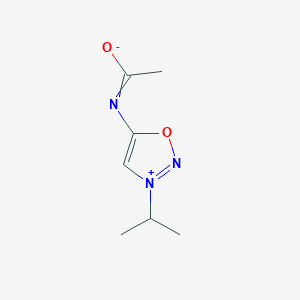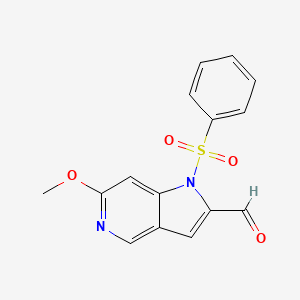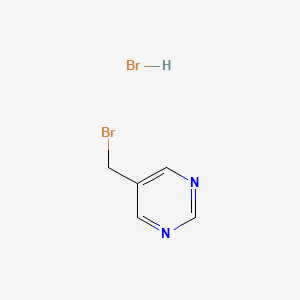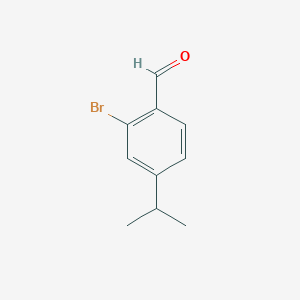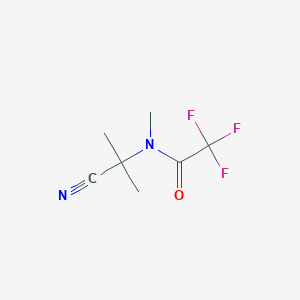
N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide
Descripción general
Descripción
“N-(1-cyano-1-methylethyl)acetamide” is a chemical compound with the linear formula C6H10N2O . Its CAS number is 40652-06-0 and its molecular weight is 126.16 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Chemical Reactions Analysis
Azo-initiators, which are readily decomposed and release an immense amount of heat and gases under elevated ambient temperature, have been used in the free radical polymerization of industrial polymers . “2-(1-Cyano-1-methylethyl)azocarboxamide” (CABN) was used as an example for identifying the hazardous scenarios in the application of azo-initiators .
Aplicaciones Científicas De Investigación
Acylation with Bis(acylamides)
N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide) are innovative reagents for trifluoroacetylation, applicable to the trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions. Their usage results in neutral trifluoroacetamides, which, due to their volatility, can be eluted early in gas chromatography, simplifying the analysis by avoiding the need to evaporate excess reagent and by-products. N-Methyl-bis(trifluoroacetamide) in particular, being liquid at room temperature, can often be used without additional solvents, which is advantageous for trace analysis. It allows for the selective acylation of amine functions even in the presence of hydroxyl or carboxyl groups if these are protected by trimethylsilylation (Donike, 1973).
Synthesis and Stereochemistry
The synthesis of novel compounds, such as N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide, demonstrates the versatility of N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide derivatives in organic chemistry. These compounds show interesting dynamic stereochemistry, which has been thoroughly studied using techniques such as 19F, 29Si NMR, and X-ray diffraction. This research underscores the potential of these compounds in the development of new materials with specific optical properties (Negrebetsky et al., 2008).
Oxidative Addition to Alkenes
The oxidative addition of trifluoroacetamide to alkenes and dienes, investigated in various systems, exemplifies the compound's utility in creating iodinated and hydroxylated derivatives. This capability is crucial for synthesizing complex organic molecules with specific functional groups, expanding the toolbox for organic synthesis and potentially aiding in the discovery of new drugs or materials (Shainyan et al., 2015).
Molecular Structure Analysis
Studies on the molecular structure of N-methylacetamide, a related compound, provide essential insights into the effects of trifluoromethylation on molecular geometry and electron distribution. Understanding these structural nuances is vital for designing molecules with desired physical and chemical properties for various applications, from pharmaceuticals to materials science (Kitano et al., 1973).
Kinetics and Mechanism of Hydrolysis
Research on the hydrolysis kinetics and mechanisms of N-substituted amides in high-temperature water sheds light on the stability and reactivity of such compounds under extreme conditions. This knowledge is crucial for processes in industrial chemistry and environmental science, where understanding the behavior of complex organic molecules at high temperatures can inform the development of more efficient and sustainable chemical processes (Duan et al., 2010).
Mecanismo De Acción
- Overall, the compound’s interaction with cathepsin S affects immune responses and antigen presentation .
- The inhibition of cathepsin S may also affect other cellular processes involving this enzyme, such as protein turnover and tissue remodeling .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Thermal hazard investigation and hazardous scenarios identification using thermal analysis coupled with numerical simulation for “2-(1-cyano-1-methylethyl)azocarboxamide” (CABN) were conducted . Process safety parameters under adiabatic conditions including time to maximum rate as well as induction period were retrieved .
Análisis Bioquímico
Biochemical Properties
N-(1-cyano-1-methylethyl)-2,2,2-trifluoro-N-methylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it has been shown to interact with aminopropiophenone, a compound used in the treatment of depression . The nature of these interactions involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can cause changes in the expression of specific genes, leading to alterations in cellular behavior. Additionally, it has been observed to impact cellular metabolism by inhibiting or activating key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes, leading to inhibition or activation of their functions. This binding can result in changes in the conformation of the enzymes, affecting their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cells . Long-term exposure to the compound can result in alterations in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular behavior and metabolism. Toxic or adverse effects have been observed at high doses, including respiratory irritation and serious eye irritation . These effects highlight the importance of determining the appropriate dosage for experimental and therapeutic purposes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, it has been shown to interact with aminopropiophenone, influencing its metabolic pathway and therapeutic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its subcellular destinations . This localization can influence the compound’s interactions with biomolecules and its overall biochemical properties.
Propiedades
IUPAC Name |
N-(2-cyanopropan-2-yl)-2,2,2-trifluoro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-6(2,4-11)12(3)5(13)7(8,9)10/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCLRBWDDLZQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



